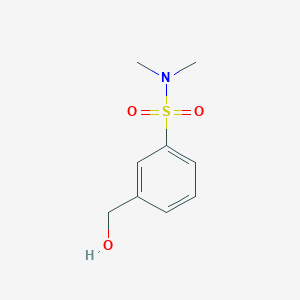
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, also known as ENPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ENPA is a pyrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid selectively inhibits GABA transporters, which are responsible for the reuptake of GABA from the synapse. By inhibiting GABA transporters, this compound can increase extracellular GABA levels, leading to an increase in GABAergic neurotransmission. This increase in GABAergic neurotransmission can then be studied for its effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABAergic neurotransmission, this compound has also been shown to modulate glutamatergic neurotransmission. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has a number of advantages for use in lab experiments. It is a highly selective inhibitor of GABA transporters, which makes it a useful tool for studying the role of GABAergic neurotransmission in the brain. This compound is also relatively stable and can be easily synthesized in high purity. However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life and can be rapidly metabolized in vivo. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are a number of future directions for the study of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid. One potential area of interest is the development of more stable analogs of this compound that can be used in vivo. Additionally, the effects of this compound on other neurotransmitter systems, such as the dopaminergic system, could be studied. Finally, the potential therapeutic applications of this compound, such as its use in the treatment of anxiety or depression, could be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound has been shown to selectively inhibit GABA transporters, leading to an increase in extracellular GABA levels. This increase in GABAergic neurotransmission can then be studied for its effects on neuronal activity and behavior. While there are limitations to the use of this compound in lab experiments, there are also a number of future directions for its study, including the development of more stable analogs and the exploration of its therapeutic potential.
Méthodes De Synthèse
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base. The resulting product is then hydrolyzed with sodium hydroxide to yield this compound. This synthesis method has been optimized and can yield high purity this compound in good yields.
Applications De Recherche Scientifique
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the role of GABA receptors in the brain. This compound has been shown to selectively inhibit GABA transporters, which can lead to an increase in extracellular GABA levels. This increase in GABA levels can then be studied for its effects on neuronal activity and behavior.
Propriétés
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-3-16-7-6(11(14)15)4-10(9-7)5(2)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJWIZRUWNYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)
![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)

![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2649488.png)
![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)


![3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2649494.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one](/img/structure/B2649495.png)
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2649497.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2649500.png)